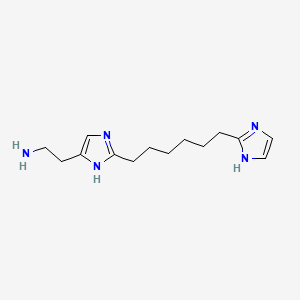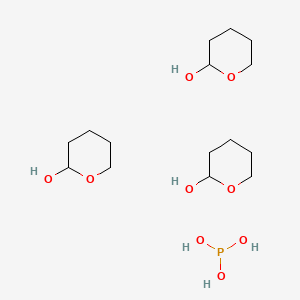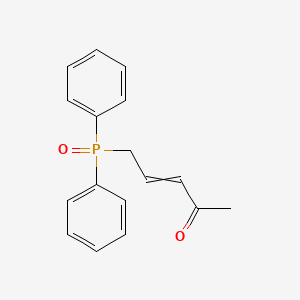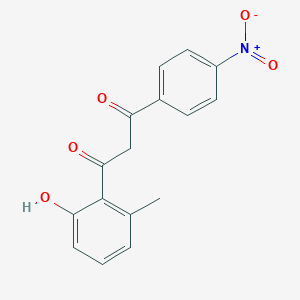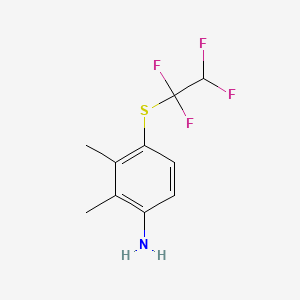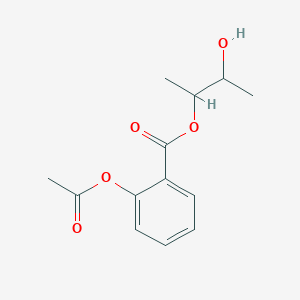
3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate typically involves the esterification of salicylic acid with 3-hydroxybutan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxobutan-2-yl 2-(acetyloxy)benzoate.
Reduction: Formation of 3-hydroxybutan-2-yl 2-(hydroxy)benzoate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug formulations due to its structural similarity to salicylic acid derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release salicylic acid, which is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced production of prostaglandins, which are mediators of inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Methyl salicylate: Another ester derivative of salicylic acid with similar anti-inflammatory properties.
Ethyl salicylate: Similar structure and applications in topical analgesics.
Aspirin (acetylsalicylic acid): A well-known derivative of salicylic acid with potent anti-inflammatory and analgesic effects.
Uniqueness
3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate is unique due to its specific ester linkage and the presence of a hydroxyl group on the butan-2-yl moiety. This structural feature may impart distinct chemical and biological properties compared to other salicylic acid derivatives.
Propiedades
Número CAS |
95080-55-0 |
|---|---|
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
3-hydroxybutan-2-yl 2-acetyloxybenzoate |
InChI |
InChI=1S/C13H16O5/c1-8(14)9(2)17-13(16)11-6-4-5-7-12(11)18-10(3)15/h4-9,14H,1-3H3 |
Clave InChI |
FAJIKPNVHOCJLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)OC(=O)C1=CC=CC=C1OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)


![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
